molecular formula C7H9KO6 B12090875 3-Dehydroquinic acid potassium salt, (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid potassium salt

3-Dehydroquinic acid potassium salt, (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid potassium salt

Cat. No.: B12090875
M. Wt: 228.24 g/mol
InChI Key: XOXNBNMEMILWBJ-UHFFFAOYSA-M
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Description

3-Dehydroquinic acid potassium salt, (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid potassium salt: is a chemical compound with the molecular formula C7H9KO6. It is a derivative of quinic acid and is known for its role in various biochemical pathways, particularly in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dehydroquinic acid potassium salt typically involves the oxidation of quinic acid. One common method is the use of potassium permanganate as an oxidizing agent under acidic conditions. The reaction proceeds as follows:

    Oxidation of Quinic Acid: Quinic acid is dissolved in an aqueous solution, and potassium permanganate is added slowly with constant stirring. The reaction mixture is maintained at a temperature of around 25-30°C.

    Isolation of Product: After the reaction is complete, the mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate 3-Dehydroquinic acid. The precipitate is then neutralized with potassium hydroxide to obtain the potassium salt.

Industrial Production Methods

Industrial production of 3-Dehydroquinic acid potassium salt follows similar principles but on a larger scale. The process involves:

    Large-scale Oxidation: Using industrial-grade oxidizing agents and reactors to handle large volumes.

    Purification: Employing techniques such as crystallization, filtration, and drying to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Dehydroquinic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of 3-dehydroshikimic acid.

    Reduction: Reduction reactions can convert it back to quinic acid.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

    3-Dehydroshikimic Acid: Formed through oxidation.

    Quinic Acid: Formed through reduction.

    Various Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

3-Dehydroquinic acid potassium salt has several applications in scientific research:

    Biochemistry: Studying the shikimate pathway and its role in the biosynthesis of aromatic amino acids.

    Pharmaceuticals: Investigating potential therapeutic uses, including antimicrobial and anticancer properties.

    Agriculture: Developing herbicides that target the shikimate pathway in plants.

    Industrial Biotechnology: Engineering microorganisms to produce aromatic compounds through the shikimate pathway.

Mechanism of Action

The mechanism of action of 3-Dehydroquinic acid potassium salt involves its role as an intermediate in the shikimate pathway. It is converted to 3-dehydroshikimic acid by the enzyme 3-dehydroquinase. This conversion is crucial for the subsequent steps in the pathway leading to the synthesis of chorismate, a precursor for aromatic amino acids. The molecular targets include enzymes such as 3-dehydroquinase and shikimate dehydrogenase.

Comparison with Similar Compounds

Similar Compounds

    Quinic Acid: The parent compound from which 3-Dehydroquinic acid is derived.

    Shikimic Acid: Another intermediate in the shikimate pathway.

    3-Dehydroshikimic Acid: The product formed from the oxidation of 3-Dehydroquinic acid.

Uniqueness

3-Dehydroquinic acid potassium salt is unique due to its specific role in the shikimate pathway and its potential applications in various fields. Unlike quinic acid, it is more reactive and can undergo a wider range of chemical transformations. Compared to shikimic acid, it serves as an earlier intermediate in the pathway, providing insights into the initial steps of aromatic amino acid biosynthesis.

Properties

Molecular Formula

C7H9KO6

Molecular Weight

228.24 g/mol

IUPAC Name

potassium;1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C7H10O6.K/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;/h3,5,8,10,13H,1-2H2,(H,11,12);/q;+1/p-1

InChI Key

XOXNBNMEMILWBJ-UHFFFAOYSA-M

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O.[K+]

Origin of Product

United States

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